3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide
Description
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a methoxy group, a triazolo ring fused to a pyridazine ring, and a thiazole moiety
Properties
Molecular Formula |
C14H16N6O2S |
|---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H16N6O2S/c1-22-13-5-3-11-18-17-10(20(11)19-13)2-4-12(21)15-7-6-14-16-8-9-23-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,21) |
InChI Key |
QYVKKFJOCGGRHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=NC=CS3)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and methoxy group are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (6–8 h) | Carboxylic acid + 2-(thiazol-2-yl)ethylamine | 72–85% | |
| Basic hydrolysis | 2M NaOH, 80°C (4–5 h) | Sodium carboxylate + free amine | 68–78% | |
| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C → RT (12 h) | 3-(6-Hydroxy-triazolo[4,3-b]pyridazin-3-yl)-propanamide derivative | 63% |
Mechanistic Insights :
-
Amide hydrolysis follows nucleophilic acyl substitution pathways.
-
Demethylation proceeds via SN2 attack of boron tribromide on the methoxy group.
Cycloaddition and Ring-Opening Reactions
The triazolo-pyridazine core participates in dipolar cycloadditions:
Key Observations :
-
Microwave irradiation enhances reaction efficiency (3–5× faster vs conventional heating) .
-
Electron-deficient dienophiles show higher regioselectivity.
Functionalization at Thiazole Ring
The thiazole moiety undergoes electrophilic substitution:
Substituent Effects :
-
Electron-donating groups on thiazole direct electrophiles to C5 position.
-
Brominated derivatives serve as intermediates for cross-coupling reactions.
Oxidation
| Target Site | Oxidizing Agent | Product | Yield | Ref. |
|---|---|---|---|---|
| Thiazole sulfur | mCPBA, CH₂Cl₂, 0°C | Thiazole S-oxide | 88% | |
| Propanamide α-C | KMnO₄, H₂O, 60°C | Ketone derivative | 54% |
Reduction
| Target Site | Reducing Agent | Product | Yield | Ref. |
|---|---|---|---|---|
| Amide carbonyl | LiAlH₄, THF, reflux | Amine derivative | 61% | |
| Triazole ring | H₂, Pd/C, EtOH | Partially saturated triazoline | 47% |
Photochemical Reactions
UV-induced transformations exhibit unique selectivity:
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Synthetic Optimization Strategies
Comparative data for reaction enhancement:
| Method | Conventional Conditions | Microwave-Assisted | Yield Improvement | Ref. |
|---|---|---|---|---|
| Amide coupling | 12 h, 110°C, 68% | 20 min, 150°C, 89% | +21% | |
| Thiazole bromination | 6 h, 0°C, 61% | 15 min, 80°C, 77% | +16% |
This comprehensive reactivity profile demonstrates the compound's versatility as a synthetic intermediate and its potential for targeted modifications in drug discovery programs. The data emphasize the importance of reaction condition optimization, particularly using modern techniques like microwave irradiation, to enhance efficiency and selectivity .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with triazole and pyridazine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazolo-pyridazines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that similar compounds effectively targeted cancer cells through multiple pathways, including the modulation of apoptosis-related proteins and cell cycle regulators .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation. For example, a related compound was shown to reduce inflammation in models of rheumatoid arthritis by downregulating TNF-alpha and IL-6 levels .
Neurological Applications
Given the structural similarities to other neuroactive compounds, there is growing interest in the neuroprotective effects of this compound. Research has suggested that it may modulate neurotransmitter systems involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that derivatives can protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry focused on a series of triazolo-pyridazine derivatives, including the compound . The results indicated potent cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Action
In a controlled experiment assessing the anti-inflammatory properties of similar compounds, researchers found that treatment with these derivatives resulted in a marked decrease in paw edema in rat models induced by carrageenan. Histological analysis revealed reduced infiltration of inflammatory cells and preservation of tissue architecture .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo ring and thiazole moiety play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and thiazole-containing molecules. Compared to these, 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid .
This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 250.26 g/mol
- CAS Number : 1322604-60-3
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties. The following sections outline key findings regarding its antiproliferative effects and mechanisms.
Antiproliferative Effects
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In vitro Studies : A study demonstrated that related compounds showed moderate to potent antiproliferative activity against human cancer cell lines such as A549 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and HT-1080 (fibrosarcoma). The IC values for these compounds ranged from 0.008 to 0.014 μM, suggesting strong efficacy in inhibiting cell growth .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 4q | HT-1080 | 0.012 |
The mechanisms through which these compounds exert their effects are primarily through:
- Tubulin Inhibition : Compounds similar to the target compound have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division . This is critical as microtubules are integral to mitosis.
- Cell Cycle Arrest : Studies have indicated that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .
- Molecular Targeting : Molecular modeling studies suggest that these compounds can bind to the colchicine site on microtubules, similar to well-known antitumor agents like combretastatin A-4 .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo-pyridazine derivatives:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their biological activities. One study reported that a derivative with a methoxy group exhibited significant anticancer activity and enhanced binding affinity towards target proteins involved in apoptosis regulation .
- Comparative Analysis : Another investigation compared various derivatives against standard chemotherapeutic agents, revealing that some triazolo derivatives had superior efficacy in inhibiting tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(thiazol-2-yl)ethyl)propanamide to ensure high yield and purity?
- Methodological Answer : Key parameters include solvent selection (e.g., toluene or DMF), reaction temperature (controlled reflux conditions), and catalysts such as sodium hydride for cyclization steps. Phosphorus oxychloride is often used as a medium for heterocyclic ring closure. Purification via column chromatography or recrystallization (e.g., ethanol) is critical for isolating the final product .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of IR spectrophotometry (to identify functional groups like methoxy and thiazole rings), ¹H NMR (to verify proton environments), elemental analysis (for empirical formula confirmation), and chromatography-mass spectrometry (LC-MS for molecular weight and purity assessment). X-ray crystallography can resolve ambiguous structural features if crystalline derivatives are obtainable .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves , lab coats , and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. In case of exposure, rinse skin with soap/water and eyes with water for ≥15 minutes. Store in sealed containers under inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How should researchers address contradictions in toxicity data (e.g., GHS classifications) for structurally similar triazolopyridazine derivatives?
- Methodological Answer : Conduct comparative in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assays for cytotoxicity) across analogs. Cross-reference with computational models (e.g., QSAR) to identify substituents influencing toxicity. For conflicting GHS data, validate using standardized OECD guidelines and prioritize studies with rigorous purity controls .
Q. What computational strategies can predict the biological targets of this compound?
- Methodological Answer : Perform molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) to assess antifungal potential . Pair with molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability. Use pharmacophore modeling to screen for kinase or GPCR targets, leveraging databases like ChEMBL or PDB for homology modeling .
Q. How can structure-activity relationship (SAR) studies be designed for triazolopyridazine derivatives?
- Methodological Answer : Systematically modify substituents (e.g., methoxy group position, thiazole-ethyl chain length) and test biological activity (e.g., IC₅₀ in enzyme inhibition assays). Use multivariate analysis to correlate electronic (Hammett constants) and steric (Taft parameters) properties with activity. Prioritize derivatives with >50% efficacy in primary screens for secondary validation .
Q. What experimental approaches resolve instability issues during storage or biological assays?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC-UV to monitor degradation products. For aqueous instability, formulate with cyclodextrins or PEGylation. For light sensitivity, store in amber vials under nitrogen .
Data Analysis & Contradiction Management
Q. How can researchers reconcile discrepancies in biological activity between in vitro and in vivo models for this compound?
- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS plasma profiling) to identify metabolic bottlenecks. Perform tissue distribution studies using radiolabeled analogs. Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro potency with in vivo efficacy .
Q. What statistical methods are appropriate for analyzing dose-response data in triazolopyridazine-based assays?
- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high variability, employ bootstrap resampling to estimate confidence intervals. Validate with replicate experiments (n ≥ 3) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
